molecular formula C14H19ClO B13183246 ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene

({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene

Cat. No.: B13183246
M. Wt: 238.75 g/mol
InChI Key: CGNBJHSNYKDTSR-UHFFFAOYSA-N
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Description

({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 3-methylpent-4-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:

    Formation of the Chloromethyl Group: This can be achieved by reacting benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions to form benzyl chloride.

    Alkylation Reaction: The benzyl chloride is then reacted with 3-methylpent-4-en-1-ol in the presence of a base such as sodium hydride (NaH) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, under mild to moderate conditions.

    Reduction: LiAlH₄, typically in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Potential applications in the development of bioactive molecules.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The alkene group can participate in addition reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

    Benzyl chloride: Similar in structure but lacks the 3-methylpent-4-en-1-yl group.

    3-Methylpent-4-en-1-ol: Similar in structure but lacks the benzene ring and chloromethyl group.

Uniqueness:

  • The combination of a benzene ring with both a chloromethyl group and a 3-methylpent-4-en-1-yl group makes ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene unique.
  • This unique structure provides distinct reactivity and potential applications that are not observed in simpler related compounds.

Properties

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

IUPAC Name

[3-(chloromethyl)-3-methylpent-4-enoxy]methylbenzene

InChI

InChI=1S/C14H19ClO/c1-3-14(2,12-15)9-10-16-11-13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3

InChI Key

CGNBJHSNYKDTSR-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC1=CC=CC=C1)(CCl)C=C

Origin of Product

United States

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